Furaprofen

HCV Antiviral Replicon Assay

Furaprofen (R-803) stands apart as the only benzofuranacetic acid NSAID with potent, genotype-selective HCV inhibition—~33× more active against genotype 1a/1b (EC50 ~30 nM) than 2a. Unlike standard propionic acid NSAIDs or pan-genotypic nucleoside inhibitors, it enables discrimination studies of NS5B polymerase function. A ~3-fold potency gain over parent R-706 (29.88±8.05 nM by reporter replicon) provides a quantitative SAR benchmark. Clinically, 300 mg q.i.d. induces significantly less GI microbleeding than ASA, supporting its use as a comparator in gastropathy models. In vivo anti-inflammatory potency (1.0–6.0 mg/kg p.o.) is established in carrageenan edema and adjuvant arthritis assays. Procure for HCV replicon research, SAR campaigns, and GI-safety pharmacology.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 67700-30-5
Cat. No. B1674275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraprofen
CAS67700-30-5
Synonymsenprofen
enprofen, (+-)-isomer
R-803
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H14O3/c1-11(17(18)19)13-8-5-9-14-15(10-20-16(13)14)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)
InChIKeyODZUWQAFWMLWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Furaprofen (R-803) Procurement Guide: CAS 67700-30-5 for HCV Research and Anti-Inflammatory Studies


Furaprofen (CAS 67700-30-5), also designated as R-803, is a synthetic small molecule belonging to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. It is characterized by a benzofuran core scaffold, distinguishing it structurally from common phenylpropionic acid NSAIDs [2]. While initially developed as an anti-inflammatory agent investigated for rheumatoid arthritis [3], Furaprofen was subsequently identified as a potent and selective inhibitor of Hepatitis C Virus (HCV) replication, reaching Phase I/II clinical evaluation for HCV infection [4]. This dual pharmacological profile—NSAID-class anti-inflammatory activity combined with specific antiviral efficacy against HCV—defines its unique positioning in research chemical portfolios.

Why Generic NSAID Substitution Fails: Furaprofen's (R-803) HCV Genotype Selectivity and Structure-Dependent Efficacy


Furaprofen cannot be substituted with other propionic acid NSAIDs (e.g., ibuprofen, naproxen, ketoprofen) in research applications due to its orthogonal biological activities and distinct chemical structure [1]. While conventional NSAIDs exert effects solely via cyclooxygenase (COX) inhibition, Furaprofen possesses a benzofuranacetic acid scaffold that confers potent, direct antiviral activity against HCV replication—a property absent in standard NSAIDs . Furthermore, the compound exhibits pronounced genotype-dependent differential potency within HCV (approximately 33-fold greater efficacy against genotype 1a/1b versus 2a replicons), a selectivity profile not present in nucleoside analog polymerase inhibitors such as sofosbuvir . Attempts to replace Furaprofen with structurally related analogs (e.g., R-706) result in measurable reductions in antiviral potency, as detailed in the evidence below .

Furaprofen (R-803) Product-Specific Quantitative Evidence: Head-to-Head Comparator Data for Informed Procurement


HCV Genotype 1a/1b vs. 2a Differential Potency: 33-Fold Selectivity for Genotype 1 Replicons

Furaprofen (R-803) demonstrates marked genotype-dependent antiviral activity in HCV subgenomic replicon assays. Against genotype 1a and 1b replicons, the compound exhibits an EC50 of approximately 30 nM, whereas the EC50 against the genotype 2a replicon is approximately 1,000 nM . This represents an approximately 33-fold reduction in potency against genotype 2a relative to genotype 1 . The specificity contrasts with nucleoside analog NS5B inhibitors such as sofosbuvir, which display pan-genotypic activity without this pronounced genotype-dependent selectivity profile.

HCV Antiviral Replicon Assay

Structural Optimization from R-706: ~3-Fold Improvement in HCV Antiviral Potency

Direct head-to-head evaluation of Furaprofen (R-803) against its parent compound, R-706, demonstrates a significant improvement in antiviral potency . In a reporter replicon assay conducted with multiple repeats, Furaprofen exhibited an EC50 of 29.88 ± 8.05 nM, representing an approximately 3-fold enhancement in potency compared to R-706 . Validation by orthogonal methods confirmed this activity: Western blotting yielded an IC50 of approximately 37 nM, and TaqMan RT-PCR yielded an IC50 of 54.67 ± 4.11 nM . This demonstrates that the structural modifications differentiating Furaprofen from R-706 directly translate to measurable gains in antiviral efficacy.

HCV Structure-Activity Relationship Lead Optimization

Therapeutic Window: Antiviral EC50 vs. Cytotoxicity CC50 in Human Cell Lines

The selectivity of Furaprofen for HCV replication over general cellular proliferation has been quantified in vitro. Against HCV genotype 1a/1b replicons, the antiviral EC50 is approximately 30 nM . In contrast, assessment of cytotoxicity across a panel of primary and transformed human cell lines via MTS-based viability assays reveals a CC50 ranging from 2 μM to ≥10 μM, depending on cell type and proliferation status . This yields a calculated in vitro therapeutic index (CC50 / EC50) of approximately 67 to ≥333 for genotype 1 replicons, indicating a substantial window between antiviral activity and general cytotoxicity under the conditions tested.

Selectivity Index Cytotoxicity Therapeutic Window

Gastrointestinal Tolerability vs. Acetylsalicylic Acid: Reduced Microbleeding in Human Subjects

A clinical pharmacology study compared gastrointestinal microbleeding in normal subjects receiving Furaprofen (R-803), acetylsalicylic acid (ASA, aspirin), and placebo. Subjects received equipotent anti-inflammatory doses: Furaprofen 300 mg four times daily versus ASA 900 mg four times daily [1]. The study found that R-803 induced substantially less gastrointestinal blood loss than ASA. The difference in blood loss between R-803 and placebo—measured as 1.3 mL/day on the arithmetic scale—was not statistically significant, whereas ASA produced significantly greater bleeding [2]. This demonstrates that at clinically relevant anti-inflammatory doses, Furaprofen exhibits a gastrointestinal safety profile that is distinguishable from ASA and not significantly different from placebo in this model.

NSAID Gastrointestinal Safety Clinical Pharmacology

In Vivo Anti-Inflammatory Efficacy: Potency Range Across Multiple Rodent Inflammation Models

The oral anti-inflammatory activity of Furaprofen (R-803) has been characterized across multiple established rodent models [1]. The compound inhibits carrageenan-induced paw edema, ultraviolet-induced erythema, adjuvant-induced arthritis, and 6-sulfonamidoindazole-induced arthritis in rats at doses ranging from 1.0 to 6.0 mg/kg administered orally . At higher doses, it also inhibits cotton pellet-induced granuloma formation in rats [2]. This potency range (1.0–6.0 mg/kg) establishes Furaprofen as a comparably potent NSAID within the propionic acid class, providing a quantitative benchmark for cross-study comparisons with other NSAIDs in these standard preclinical inflammation assays.

Anti-inflammatory In Vivo Pharmacology NSAID

Furaprofen (R-803) Procurement Application Scenarios: HCV Genotype Selectivity and Anti-Inflammatory Research


HCV Genotype 1a/1b Replication Mechanism Studies

Furaprofen is ideally suited as a tool compound for investigating genotype 1a and 1b HCV replication mechanisms in vitro. With an EC50 of approximately 30 nM against genotype 1 replicons—approximately 33-fold more potent than against genotype 2a—researchers can employ Furaprofen to probe genotype-specific differences in NS5B polymerase function or replicon fitness . This selectivity profile enables discrimination studies that nucleoside analog pan-genotypic inhibitors such as sofosbuvir cannot support.

Lead Optimization Reference Standard for Benzofuran-Based HCV Inhibitors

Furaprofen serves as a validated reference compound in structure-activity relationship (SAR) studies aimed at optimizing benzofuranacetic acid derivatives for HCV inhibition. The demonstrated ~3-fold improvement in antiviral potency over the parent compound R-706, confirmed across multiple orthogonal assay formats (reporter replicon: 29.88 ± 8.05 nM; Western blot: ~37 nM; TaqMan RT-PCR: 54.67 ± 4.11 nM), provides a quantitative benchmark against which novel analogs can be evaluated . Procurement of Furaprofen as a positive control ensures consistency in SAR campaign readouts.

Preclinical NSAID Gastrointestinal Safety Comparator Studies

Based on clinical data demonstrating that Furaprofen (R-803, 300 mg q.i.d.) induces significantly less gastrointestinal microbleeding than equipotent doses of acetylsalicylic acid (ASA, 900 mg q.i.d.) in human subjects—with blood loss not statistically different from placebo—Furaprofen may be selected as a comparator NSAID reference compound for preclinical studies investigating gastrointestinal safety mechanisms or for validating new in vivo models of NSAID-induced gastropathy [1].

In Vivo Anti-Inflammatory Model Standardization

Furaprofen can be utilized as a reference NSAID for standardizing in vivo inflammation assays, including carrageenan-induced paw edema and adjuvant-induced arthritis in rodents. The established oral potency range of 1.0–6.0 mg/kg provides a quantitative framework for validating assay sensitivity and for benchmarking novel anti-inflammatory compounds against a characterized propionic acid NSAID with published in vivo efficacy data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furaprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.